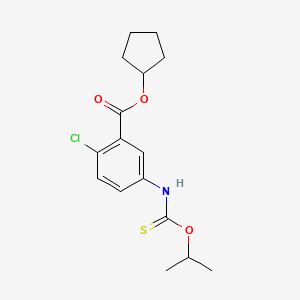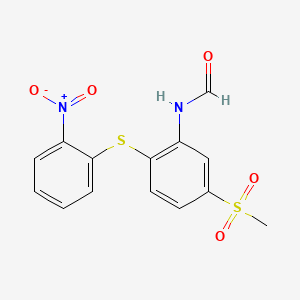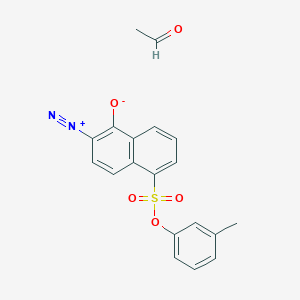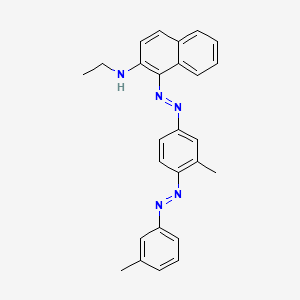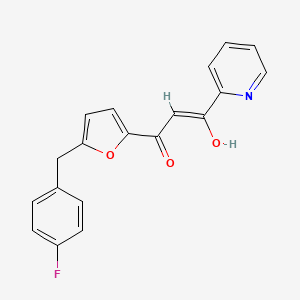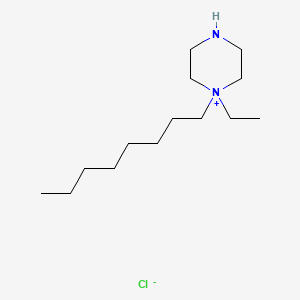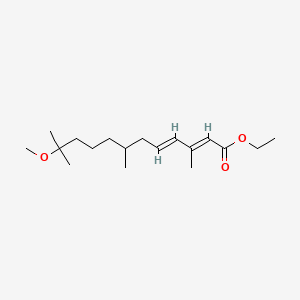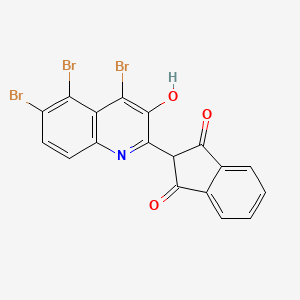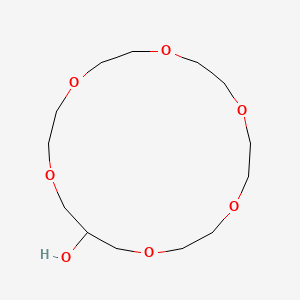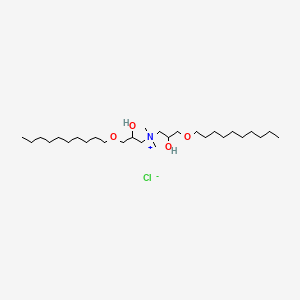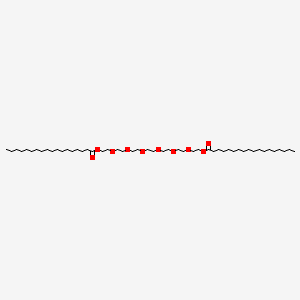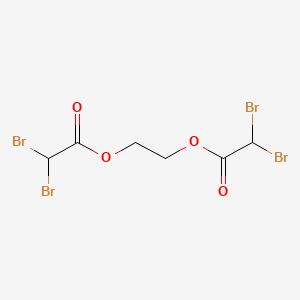
Ethylene bis(dibromoacetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylene bis(dibromoacetate) is a chemical compound with the molecular formula C6H6Br4O4. It is an ester derived from dibromoacetic acid and ethylene glycol. This compound is known for its applications in various fields, including organic synthesis and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions: Ethylene bis(dibromoacetate) can be synthesized through the esterification of dibromoacetic acid with ethylene glycol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of ethylene bis(dibromoacetate) involves large-scale esterification processes. The reactants, dibromoacetic acid and ethylene glycol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then purified through distillation to obtain the pure compound .
化学反応の分析
Types of Reactions: Ethylene bis(dibromoacetate) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The compound can be reduced to form ethylene bis(acetate) by removing the bromine atoms.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution.
Major Products Formed:
Substitution: Ethylene bis(hydroxyacetate) and other derivatives.
Reduction: Ethylene bis(acetate).
Hydrolysis: Dibromoacetic acid and ethylene glycol.
科学的研究の応用
Ethylene bis(dibromoacetate) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of ethylene bis(dibromoacetate) involves its interaction with cellular components. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of various enzymatic activities. This interaction can disrupt cellular processes and lead to cell death, making it a potential candidate for antimicrobial and anticancer therapies .
類似化合物との比較
Ethylene bis(dibromoacetate) can be compared with other similar compounds, such as ethyl bromoacetate and ethylene bis(stearamide):
特性
CAS番号 |
94159-38-3 |
|---|---|
分子式 |
C6H6Br4O4 |
分子量 |
461.73 g/mol |
IUPAC名 |
2-(2,2-dibromoacetyl)oxyethyl 2,2-dibromoacetate |
InChI |
InChI=1S/C6H6Br4O4/c7-3(8)5(11)13-1-2-14-6(12)4(9)10/h3-4H,1-2H2 |
InChIキー |
ACQRIFFFFMCDGX-UHFFFAOYSA-N |
正規SMILES |
C(COC(=O)C(Br)Br)OC(=O)C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


